N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Description
N-(2,6-Dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a heterocyclic compound featuring a fused thienoindole core (a thiophene ring fused to an indole system) with a carboxamide group at the 2-position. The molecule is further substituted with a methyl group at the 8-position of the thienoindole scaffold and a 2,6-dimethylphenyl moiety attached via the amide nitrogen.
Key characteristics include:
- Purity and Handling: The compound is supplied with standard purity grades, requiring strict storage conditions (dry, ventilated, and in sealed containers) to maintain stability .
- Hazard Profile: Classified under multiple hazard codes (e.g., H300-H420), it poses risks of acute toxicity, environmental harm, and specific organ damage, necessitating stringent safety protocols during handling .
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLKMFUGZOXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential mycolic acid transporter in Mycobacterium tuberculosis. The compound also shows inhibitory properties against various enzymes and proteins.
Mode of Action
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with its targets by forming hydrogen bonds with a variety of enzymes and proteins. This interaction disrupts the function of the MmpL3 protein, thereby inhibiting the growth of Mycobacterium tuberculosis.
Biochemical Pathways
The compound affects the mycolic acid transport pathway by disrupting the function of the MmpL3 protein. Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis. The disruption of this pathway leads to the inhibition of the growth of the bacteria.
Pharmacokinetics
It is known that the compound is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature. This suggests that it may have good absorption and distribution characteristics.
Result of Action
The primary result of the action of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of the MmpL3 protein, the compound prevents the transport of mycolic acids, which are essential components of the bacterial cell wall. This leads to the death of the bacteria.
Biochemical Analysis
Biochemical Properties
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with a variety of enzymes and proteins. The carboxamide moiety in this compound forms hydrogen bonds with these biomolecules, often inhibiting their activity. For instance, it has been found to interact with enzymes such as HLGP, HIV-1, and renin enzyme.
Cellular Effects
The cellular effects of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide are diverse. It has been found to have significant effects on cell division and cell death. It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide exerts its effects at the molecular level through various mechanisms. It forms hydrogen bonds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. It also disrupts the function of the essential mycobacterial transporter MmpL3 protein.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide shows changes in its effects. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide vary with different dosages in animal models. It has been found to produce significant glucose-lowering effects on both type 2 diabetic KKAy mice and ZDF rats.
Metabolic Pathways
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound that belongs to the class of thienoindole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor and anti-inflammatory properties.
- Molecular Formula : CHNOS
- Molecular Weight : 334.4 g/mol
- CAS Number : 860610-98-6
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to exert anti-inflammatory effects by blocking certain receptors involved in inflammatory pathways. Additionally, its structure allows it to interfere with cell proliferation processes, making it a candidate for anticancer therapy .
Antitumor Activity
Recent studies have indicated that N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide exhibits significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating the following characteristics:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC Values :
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that are critical in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A study evaluated the cytotoxic effects of various thienoindole derivatives, including N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide.
- Results indicated a marked reduction in cell viability in treated cancer cell lines compared to controls.
- The compound's effectiveness was attributed to its structural features that facilitate interaction with cellular targets .
- Inflammation Model Study :
Comparative Table of Biological Activities
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide:
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has the CAS number 860610-98-6 . Bidepharm provides batch quality inspection reports for this compound, including NMR, HPLC, and GC . The molecular weight is 334.44, and the molecular formula is C20H18N2OS .
AA Blocks also lists a similar compound, N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide, which has potential applications as well .
Other related compounds and their applications:
- 8-Methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide: This compound is part of the thieno[2,3-b]indole family and is known for diverse pharmacological activities, potentially relevant to drug development, particularly in targeting specific biological pathways. Research suggests that derivatives of thieno[2,3-b]indoles can exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways like cyclooxygenase-2 (COX-2) inhibition and apoptosis induction.
- N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: This synthetic compound belongs to the class of indole derivatives and has been studied for potential therapeutic applications. It may be used as a building block for synthesizing more complex molecules in chemistry. It has been studied for its potential as an enzyme inhibitor or receptor modulator in biology, and investigated for its anticancer, antiviral, and anti-inflammatory properties in medicine. It may also be utilized in developing new materials and chemical processes in industry. Studies showed it exhibited significant inhibition with an IC50 value of 0.072 µM, indicating potent activity against FLT3/ITD mutated cells.
- N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: This compound has a molecular weight of 329.4 g/mol and the molecular formula C17H19N3O2S .
Comparison with Similar Compounds
Key Findings :
- This may influence solubility, binding affinity, or metabolic stability.
- Substituent Effects : The 2,6-dimethylphenyl group in the target compound contrasts with the hydroxybenzamido-alkyl chains in 8h/8l. The latter’s polar side chains may enhance aqueous solubility, whereas the target’s aromatic substituent could improve lipophilicity and membrane permeability.
Agrochemical Analogues: 2,6-Dimethylphenyl-Containing Compounds
Several pesticides and fungicides in and share the 2,6-dimethylphenyl motif, albeit with distinct core structures:
Key Findings :
- Role of 2,6-Dimethylphenyl : This substituent is prevalent in agrochemicals for steric and electronic optimization. In metalaxyl, it enhances systemic activity by improving binding to fungal RNA polymerases . The target compound may leverage similar interactions in a pharmaceutical context.
- Core Flexibility: The thienoindole core’s rigidity contrasts with the flexible alanine or acetamide backbones of agrochemicals. This rigidity might confer selectivity for specific biological targets.
Data Tables
Table 2: Functional Comparison with Agrochemicals
Research Findings and Implications
- Structural Insights : The 2,6-dimethylphenyl group is a versatile motif across pharmaceuticals and agrochemicals, suggesting its utility in optimizing steric bulk and hydrophobic interactions.
- Synthetic Challenges: While pyridoindole derivatives (8h/8l) achieve high yields (88–92%), the target compound’s thienoindole core may pose synthetic hurdles due to fused-ring complexity.
- Safety Considerations : The target compound’s acute toxicity (H300) aligns with trends observed in bioactive heterocycles, necessitating comparative toxicological studies .
Q & A
Q. What are the primary synthetic routes for preparing N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide?
The compound is typically synthesized via condensation reactions involving indole-carboxylic acid derivatives and substituted anilines. For example, a two-step approach may involve:
- Step 1 : Synthesis of a 3-formyl-indole-2-carboxylate intermediate via refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid (Method A, ).
- Step 2 : Coupling with 2,6-dimethylaniline using chloroacetic acid as a catalyst under reflux conditions. Molar ratios of reagents (e.g., 4:1 diethylamine to chloroacetamide) are critical for yield optimization ( ).
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving thienoindole ring conformations ( ).
- HPLC and NMR : Impurity profiling (e.g., detecting N-(2,6-dimethylphenyl)pyridine-2-carboxamide) requires reverse-phase HPLC with UV detection and H/C NMR for regiochemical confirmation ( ).
Q. What are common challenges in isolating the final product?
Recrystallization from DMF/acetic acid mixtures is often necessary to remove unreacted intermediates. However, solubility issues in polar solvents may require iterative solvent optimization ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Molar ratio adjustments : Evidence suggests using 4 equivalents of diethylamine relative to chloroacetamide to drive the reaction to completion ( ).
- Catalyst screening : Substituting chloroacetic acid with sodium acetate in Method A increased yields from 30% to 90% in analogous indole-carboxamide syntheses ( ).
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For ambiguous NOE signals, computational modeling (e.g., DFT) can validate spatial arrangements ( ).
- Twinned crystal analysis : SHELXL’s twin refinement tools are critical for resolving overlapping diffraction patterns in thienoindole derivatives ( ).
Q. How does substituent variation on the indole ring impact biological activity?
- Fluorine substitution : 4,6-Difluoro analogs (e.g., N-benzyl-4,6-difluoro-indole-2-carboxamide) show enhanced mycobacterial growth inhibition (98% yield via Method A), suggesting electronegative groups improve target binding ( ).
- Piperazine derivatives : Introducing adamantane-based side chains (e.g., compound 15) increases lipophilicity, potentially enhancing membrane permeability ( ).
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with mycobacterial enzymes (e.g., InhA). Focus on hydrogen bonding between the carboxamide group and catalytic residues.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for in vitro testing ( ).
Q. How can impurities be systematically identified and quantified?
- EP compliance : Follow European Pharmacopoeia guidelines using reference standards like N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0) for HPLC calibration ( ).
- LC-MS/MS : Detect trace impurities (e.g., chloroacetamide byproducts) with a limit of quantification (LOQ) ≤ 0.1% ( ).
Methodological Guidance
- For structural refinement : Always cross-validate SHELXL outputs with PLATON’s ADDSYM to check for missed symmetry in thienoindole crystals ( ).
- For synthetic reproducibility : Document reaction conditions (e.g., reflux time, solvent purity) meticulously, as minor variations significantly impact yields in indole-carboxamide syntheses ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
